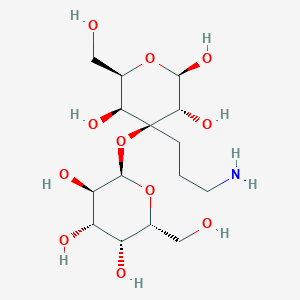

3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is systematically named according to IUPAC guidelines as (2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-(3-aminopropoxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . Its CAS Registry Number is 201667-63-2 , which uniquely identifies it in chemical databases.

Table 1: CAS Registry and Nomenclature Details

The systematic name reflects the stereochemistry at each chiral center and the glycosidic linkage between the two galactopyranose units.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₅H₂₉NO₁₁ , with a molecular weight of 399.39 g/mol . The stereochemical configuration is defined by the α-anomeric linkage (1→3) between the galactopyranosyl donor and the aminopropyl-substituted galactopyranose acceptor.

Key Stereochemical Features :

- α-D-Galactopyranosyl Unit : The galactose ring adopts a $$ ^4C_1 $$ chair conformation, with the hydroxyl groups in axial (C2, C4) and equatorial (C3, C6) positions.

- β-D-Galactopyranoside Unit : The second galactose moiety is β-configured, with the aminopropyl group (-CH₂CH₂CH₂NH₂) attached via an ether linkage at the C3 position.

Table 2: Molecular and Stereochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉NO₁₁ |

| Molecular Weight | 399.39 g/mol |

| Anomeric Configuration | α (1→3) linkage |

| Chair Conformation | $$ ^4C_1 $$ for both galactopyranose rings |

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, related galactopyranosides (e.g., β-D-galactopyranosylamine) exhibit orthorhombic crystal systems with space group P2₁2₁2₁ . The aminopropyl side chain likely adopts a gauche-trans conformation, minimizing steric hindrance between the NH₂ group and adjacent hydroxyls.

Conformational Highlights :

- Glycosidic Bond Geometry : The α(1→3) linkage introduces a torsional angle (Φ/Ψ) of ~60°/180°, stabilizing the molecule through intramolecular hydrogen bonds.

- Hydrogen Bond Network : Hydroxyl groups at C2, C4, and C6 participate in intermolecular hydrogen bonds, as observed in analogous disaccharides.

Comparative Structural Analysis with Related Galactopyranoside Derivatives

Table 3: Structural Comparison with Analogues

The presence of the aminopropyl group distinguishes this compound from natural disaccharides like floridoside, enabling unique interactions in biological systems (e.g., binding to lectins). The α(1→3) linkage contrasts with the β(1→4) linkages in galactobiose, affecting solubility and conformational flexibility.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-4-(3-aminopropyl)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO11/c16-3-1-2-15(11(22)7(5-18)25-13(24)12(15)23)27-14-10(21)9(20)8(19)6(4-17)26-14/h6-14,17-24H,1-5,16H2/t6-,7-,8+,9+,10-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXMTZBUCAREIE-NUZFYJAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1(C(C(OC(C1O)O)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@]1([C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This compound, a modified form of galactosamine, features an aminopropyl group and is structurally significant due to its glycosidic linkages. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure

The molecular structure of 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 293.32 g/mol

This compound consists of an aminopropyl group linked to two galactopyranoside units, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of galactosides have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside may possess similar properties.

Interaction with Galectins

One of the most significant areas of research involves the interaction of this compound with human galectins, specifically galectin-1 and galectin-3. These proteins play essential roles in cell-cell interactions and immune responses.

Inhibition Studies

Research has demonstrated that specific glycosides can inhibit galectin activity, which is crucial for regulating inflammatory responses and cancer progression. The synthesis of stable inhibitors targeting these galectins has been explored, indicating a potential therapeutic application for 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside in inflammatory diseases and cancer therapies .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. Glycosides are known to influence immune cell functions, potentially enhancing or suppressing immune responses. This property could make 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside a candidate for developing treatments for autoimmune diseases or enhancing vaccine efficacy.

Study on Galectin Inhibition

In a study focused on the synthesis of selective inhibitors for human galectins, researchers found that specific structural modifications in glycosides led to enhanced binding affinities . This suggests that 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside's structure could be optimized for improved biological activity.

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various galactose-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar glycosidic structures exhibited significant antibacterial properties, highlighting the potential effectiveness of 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside .

Table 1: Biological Activities of Related Compounds

Scientific Research Applications

Biochemical Research

3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is utilized in biochemical assays to study glycosylation processes. Its structure allows researchers to investigate the role of glycosides in cellular functions and signaling pathways.

Drug Development

The compound's interaction with specific receptors makes it a candidate for drug development, particularly in targeting galactose-binding proteins. This can be significant in designing drugs for diseases where glycan interactions are crucial, such as cancer and infectious diseases.

Regenerative Medicine

Research indicates that compounds like 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside may enhance tissue repair mechanisms. Its potential application in regenerative medicine is supported by studies showing that similar glycosides promote cell adhesion and proliferation, essential for tissue engineering applications .

Diagnostics

The compound can serve as a probe in diagnostic applications, particularly in the identification of specific pathogens that exploit galactose-binding mechanisms for adhesion and invasion into host cells. This is particularly relevant in developing assays for bacterial infections.

Cell Culture Studies

In cell culture systems, this compound can be used to modify the extracellular matrix (ECM), enhancing cell attachment and growth. This property is beneficial for studies involving stem cells and other primary cell types where ECM interactions are critical for maintaining cellular functions.

Case Study 1: Glycosylation Impact on Drug Efficacy

A study investigated the effect of various glycosides on the efficacy of chemotherapeutic agents. It was found that the presence of 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside enhanced the uptake of certain drugs into cancer cells, suggesting a role in improving therapeutic outcomes .

Case Study 2: Tissue Engineering Applications

In a tissue engineering project, researchers incorporated this compound into scaffolds designed for skin regeneration. Results indicated increased fibroblast migration and collagen synthesis, highlighting its potential as a bioactive component in regenerative therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Aminopropyl/Azidopropyl Glycosides

- 3-Azidopropyl Tetrasaccharide (): Features a 3-azidopropyl aglycone linked to a β-D-Gal-(1→3)-GlcNAc-(1→3)-Gal-(1→4)-Glc tetrasaccharide. The azide group enables applications in glycoconjugate synthesis (e.g., click chemistry), distinguishing it from the target compound’s amine-based functionality .

- 4-Aminophenyl β-D-Galactopyranoside (): A monosaccharide with a 4-aminophenyl aglycone. Unlike the target compound, it serves as a substrate for galactosidases in inflammatory disease assays rather than as an inhibitor .

Benzyl and Phenyl Glycosides

- Benzyl 2-Acetamido-3-O-β-D-Galactopyranosyl-α-D-Galactopyranoside (): Contains a benzyl group and a Gal-GalNAc disaccharide. Its synthetic design targets glycobiology studies, particularly in probing carbohydrate-protein interactions .

Glycosidic Linkage Variations

- Aramatoside D (): A triterpene glycoside with a β-D-Glc-(1→2)-[β-D-Glc-(1→3)]-β-D-Gal chain. The β-(1→2) and β-(1→3) linkages contrast with the target compound’s α-(1→3) bond, highlighting how linkage stereochemistry influences bioactivity (e.g., saponin vs. glycosidase inhibition) .

- Myricetin 3-O-(Galloyl)-β-D-Galactopyranoside (): A flavonoid glycoside with a galloyl-esterified β-D-galactose. Its β-linkage and galloyl group enhance antiviral activity against SARS-CoV-2, a distinct application from the target compound’s enzyme inhibition .

Glycosidase Inhibition vs. Substrate Utility

- The target compound’s 3-aminopropyl group facilitates cationic interactions with glycosidase active sites, making it a potent inhibitor . In contrast, 4-nitrophenyl and 4-aminophenyl galactosides (–20) act as chromogenic enzyme substrates due to their hydrolyzable aglycones .

Antiviral and Anti-inflammatory Roles

- Myricetin galloyl-galactosides () and quercetin glycosides () exhibit antiviral and anti-inflammatory properties, leveraging flavonoid aglycones for bioactivity. The target compound’s lack of a flavonoid moiety limits such applications but enhances specificity for glycosidases .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside typically involves:

- Stepwise construction of the disaccharide moiety with α- and β-galactopyranosyl linkages.

- Introduction of the aminopropyl group at the 3-O position of the galactopyranosyl unit.

- Use of protecting groups to control regio- and stereoselectivity during glycosylation.

- Post-glycosylation functional group modifications to reveal the free amine functionality.

Introduction of the Aminopropyl Group

The aminopropyl moiety at the 3-O position is generally introduced via:

- Nucleophilic substitution reactions on a suitably activated 3-O position of the galactopyranosyl residue.

- Use of 3-azido-3-deoxy-galactopyranose intermediates , which can be reduced to the corresponding 3-amino derivatives.

- The azido intermediate synthesis involves epoxidation and ring-opening steps starting from levoglucosan or other galactopyranose derivatives, followed by azide substitution and subsequent reduction to amine.

This route is advantageous because the azide group is a versatile synthetic handle that can be selectively reduced to the amine without affecting other sensitive groups.

Protecting Group Strategies and Functional Group Manipulations

- Protecting groups such as acetyl, benzyl, trimethylsilyl, and tert-butyldimethylsilyl are employed to block hydroxyl groups during glycosylation and amination steps to avoid side reactions and ensure regioselectivity.

- Selective deprotection after glycosylation and amination allows for the unveiling of free hydroxyl and amine groups.

- For example, sulfonyl groups (e.g., p-toluenesulfonyl) are used to activate hydroxyl groups for nucleophilic substitution.

- The use of epoxidation and Payne rearrangement facilitates the functionalization at the 3-position of galactopyranose derivatives.

Summary Table of Key Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of α-D-galactopyranosyl donor | Trichloroacetimidate or thioglycoside donors; Lewis acid (BF3·Et2O) | Ensures α-selectivity |

| 2 | Glycosylation with β-D-galactopyranosyl acceptor | Lewis acid catalysis; protected acceptor | Regioselective formation of (1→3) linkage |

| 3 | Introduction of azido group at C-3 | Epoxidation of levoglucosan derivative; ring opening with sodium azide | Azide as precursor for amine |

| 4 | Reduction of azide to amine | Hydrogenation or Staudinger reduction | Converts azide to aminopropyl group |

| 5 | Deprotection of hydroxyl and amino groups | Acidic or hydrogenolytic conditions | Reveals functional groups for biological activity |

Research Findings and Advantages of Current Methods

- The shortest publicly known synthetic route to 3-azido-3-deoxy-galactopyranose, a key intermediate, starts from levoglucosan, avoiding extensive protection steps and allowing scalable synthesis.

- The use of selective protecting groups and activation methods enables high stereoselectivity and regioselectivity in glycosylation reactions.

- The azido intermediate strategy provides a versatile pathway to introduce amino functionalities at the 3-position without compromising the sugar's integrity.

- These methods are applicable for the synthesis of galactoside galectin inhibitors and other biologically relevant glycomimetics, highlighting their synthetic utility and relevance.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside with high stereochemical purity?

- Methodology : Use regioselective glycosylation with protected galactopyranosyl donors (e.g., allyl glycosides) and activate coupling via DDQ (dichlorodicyanoquinone) under anhydrous conditions. Purify intermediates via silica gel chromatography (EtOAc/hexanes gradients) and confirm purity via HPLC (>98% assay) . For amino-functionalization, introduce the 3-aminopropyl group via reductive amination or nucleophilic substitution after deprotection of the glycosidic hydroxyl .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodology : Perform ¹H/¹³C-NMR spectroscopy to confirm glycosidic linkages (e.g., α-(1→3) vs. β-(1→3)) and stereochemistry. Compare spectral data with structurally validated analogs like quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside or methyl 3,6-dideoxy derivatives. Mass spectrometry (HRMS or MALDI-TOF) ensures molecular weight accuracy .

Q. What standard assays are used to evaluate β-galactosidase activity using galactopyranoside derivatives?

- Methodology : Chromogenic substrates like chlorophenol red β-D-galactopyranoside (CPRG) or ortho-nitrophenyl-β-D-galactopyranoside (ONPG) are hydrolyzed by β-galactosidase, producing detectable color changes. Optimize enzyme kinetics (Km/Vmax) via spectrophotometry at 574 nm (CPRG) or 420 nm (ONPG) .

Advanced Research Questions

Q. How can conformational dynamics of the aminopropyl moiety influence ligand-receptor interactions in glycan-binding studies?

- Methodology : Use site-specific isotopic labeling (e.g., ¹³C or ¹⁵N) on the aminopropyl group and analyze via nuclear Overhauser effect (NOE) NMR or molecular dynamics simulations. Compare with analogs like benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside to assess flexibility and binding affinity to lectins (e.g., galectins) .

Q. What strategies resolve contradictions in enzyme inhibition data when using this compound as a competitive inhibitor?

- Methodology : Conduct kinetic assays under varied pH/temperature conditions to assess non-competitive vs. uncompetitive inhibition. Cross-validate with fluorescence polarization using fluorogenic substrates (e.g., 3-carboxyumbelliferyl β-D-galactopyranoside) to detect allosteric effects . Statistical analysis (e.g., Dixon plots) differentiates inhibition mechanisms .

Q. How can researchers optimize the compound’s stability in cell culture media for long-term glycan remodeling studies?

- Methodology : Test stability via HPLC at 37°C in DMEM/F12 with 10% FBS. Add protease inhibitors (e.g., PMSF) or modify the aminopropyl group with polyethylene glycol (PEG) to reduce enzymatic degradation. Compare degradation rates with methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside as a control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.